3-Ethyl-2-methylaniline
Description
3-Ethyl-2-methylaniline (IUPAC name: 3-ethyl-2-methylbenzenamine) is a substituted aniline derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. Its CAS registry number is 892575-33-6 . Structurally, it features an ethyl group at the 3-position and a methyl group at the 2-position of the benzene ring (Figure 1). This compound is commercially available as a building block for organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
CAS No. |
89370-36-5 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-ethyl-2-methylaniline |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3,10H2,1-2H3 |
InChI Key |
GDJLLPTUSIUMOM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)N)C |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted anilines are widely studied for their electronic, steric, and physicochemical properties. Below, 3-ethyl-2-methylaniline is compared with ethyl- and methyl-substituted anilines, as well as methoxy derivatives.
Table 1: Physical and Structural Properties of Selected Aniline Derivatives
*Estimated based on structural analogs.
Key Comparisons:
Steric and Electronic Effects
- The ortho-methyl group may hinder rotation, affecting conformational stability .
- 2,3-Dimethylaniline : Two methyl groups at adjacent positions create significant steric hindrance, which can lower solubility in polar solvents compared to 3-ethyl-2-methylaniline .
- 4-Methoxy-2-methylaniline : The electron-donating methoxy group enhances resonance stabilization of the aromatic ring, increasing reactivity toward electrophiles compared to alkyl-substituted analogs .
Physicochemical Properties
- Boiling Points : Ethyl-substituted anilines (e.g., 2-ethylaniline, 192°C) generally have higher boiling points than methyl-substituted analogs (e.g., 3,4-dimethylaniline, 176°C) due to increased molecular weight and van der Waals interactions .
- Crystal Packing : In 4-methoxy-2-methylaniline derivatives, weak C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature absent in purely alkyl-substituted anilines like 3-ethyl-2-methylaniline .
Toxicity and Handling
- 3-Ethyl-2-methylaniline: Limited toxicity data are available, but alkyl-substituted anilines are generally toxic upon inhalation or skin contact. Proper handling (e.g., automated transfer systems, protective clothing) is recommended, as outlined for methylaniline derivatives .
Structure-Property Relationships
- Ethyl vs. Methyl Groups : Ethyl groups enhance hydrophobicity, making 3-ethyl-2-methylaniline more suitable for lipid-soluble formulations than dimethyl analogs.
- Ortho-Substitution : Ortho-substituted anilines (e.g., 2-ethyl or 2-methyl) often exhibit lower melting points due to disrupted crystal packing compared to para-substituted isomers .
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